

# 6-Methoxy-4-methylquinolin-2-ol molecular weight and formula

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## Compound of Interest

Compound Name: 6-Methoxy-4-methylquinolin-2-ol

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## A Technical Guide to 6-Methoxy-4-methylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **6-Methoxy-4-methylquinolin-2-ol**, a heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive agents with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities[1]. This guide consolidates key technical data and procedural insights to support ongoing research and development efforts.

## Core Compound Properties

**6-Methoxy-4-methylquinolin-2-ol** is a derivative of quinoline. Its structure is characterized by a methoxy group at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the quinoline ring, leading to its common tautomeric form, 6-methoxy-4-methylquinolin-2(1H)-one[2].

Table 1: Physicochemical and Identification Data

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	189.21 g/mol	[2][3]
CAS Number	5342-23-4	[2][3]
IUPAC Name	6-methoxy-4-methyl-1H-quinolin-2-one	[2]
Synonyms	6-methoxy-4-methylcarbostyryl, 2-Hydroxy-6-methoxy-4-methylquinoline	[2][4]
Melting Point	270 °C	[2]
Boiling Point (Predicted)	391.6 ± 42.0 °C	[2]
Density (Predicted)	1.153 ± 0.06 g/cm <sup>3</sup>	[2]
Appearance	Off-white powder	[2]

## Synthesis and Experimental Protocols

The synthesis of quinoline and quinolinone derivatives can be achieved through several established organic chemistry reactions. While a specific protocol for **6-Methoxy-4-methylquinolin-2-ol** is not detailed in the provided search results, general and adaptable methods for similar structures are well-documented.

This protocol is adapted from a one-pot synthesis method for quinoline derivatives, which can be modified to yield the target compound. The core of this method is the reaction of a substituted aniline with an  $\alpha,\beta$ -unsaturated ketone, catalyzed by ferric chloride and zinc chloride[5].

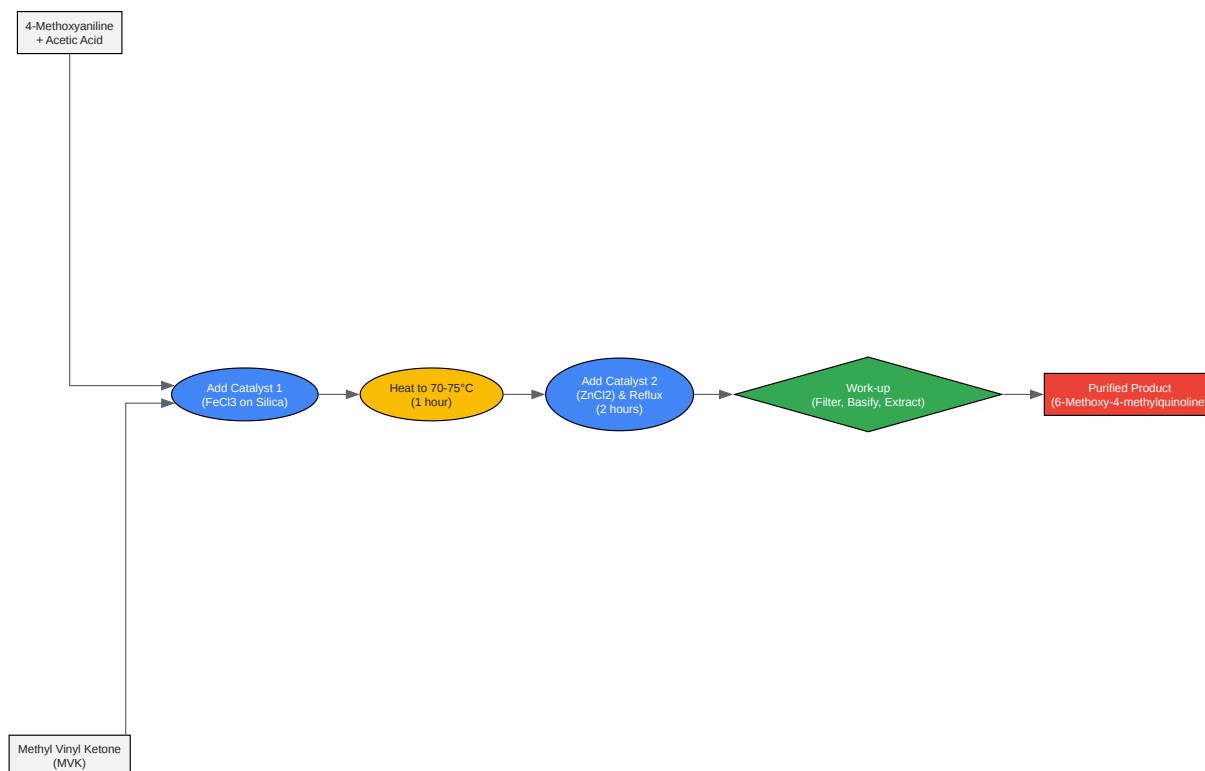
Materials:

- 4-methoxyaniline
- Methyl vinyl ketone (MVK)

- Acetic acid
- Activated "silferc" (ferric chloride on silica)
- Anhydrous zinc chloride
- 10% Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a stirred solution of 4-methoxyaniline (1.0 eq) in acetic acid, add activated silferc (1.0 eq) under a nitrogen atmosphere.
- Stir the reaction mixture for 5 minutes.
- Slowly add methyl vinyl ketone (1.1 eq) over a period of 15 minutes.
- Heat the mixture to 70-75 °C and maintain this temperature for one hour<sup>[5]</sup>.
- Add anhydrous zinc chloride (1.0 eq) and reflux the reaction for an additional two hours<sup>[5]</sup>.
- After cooling the mixture, filter the solids.
- Basify the filtrate with a 10% NaOH solution.
- Extract the aqueous layer with ethyl acetate (3x volumes).
- Combine the organic extracts, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and evaporate the solvent to yield the crude product.
- The final product can be purified using column chromatography.



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Caption: General workflow for the one-pot synthesis of quinoline derivatives[5].

## Biological Activity and Analytical Methods

Quinolinone derivatives are noted for a wide spectrum of biological activities, with research indicating potential antioxidant, antimicrobial, and anticancer properties[1][6]. The specific biological profile is strongly dependent on the structural features of the compound[6].

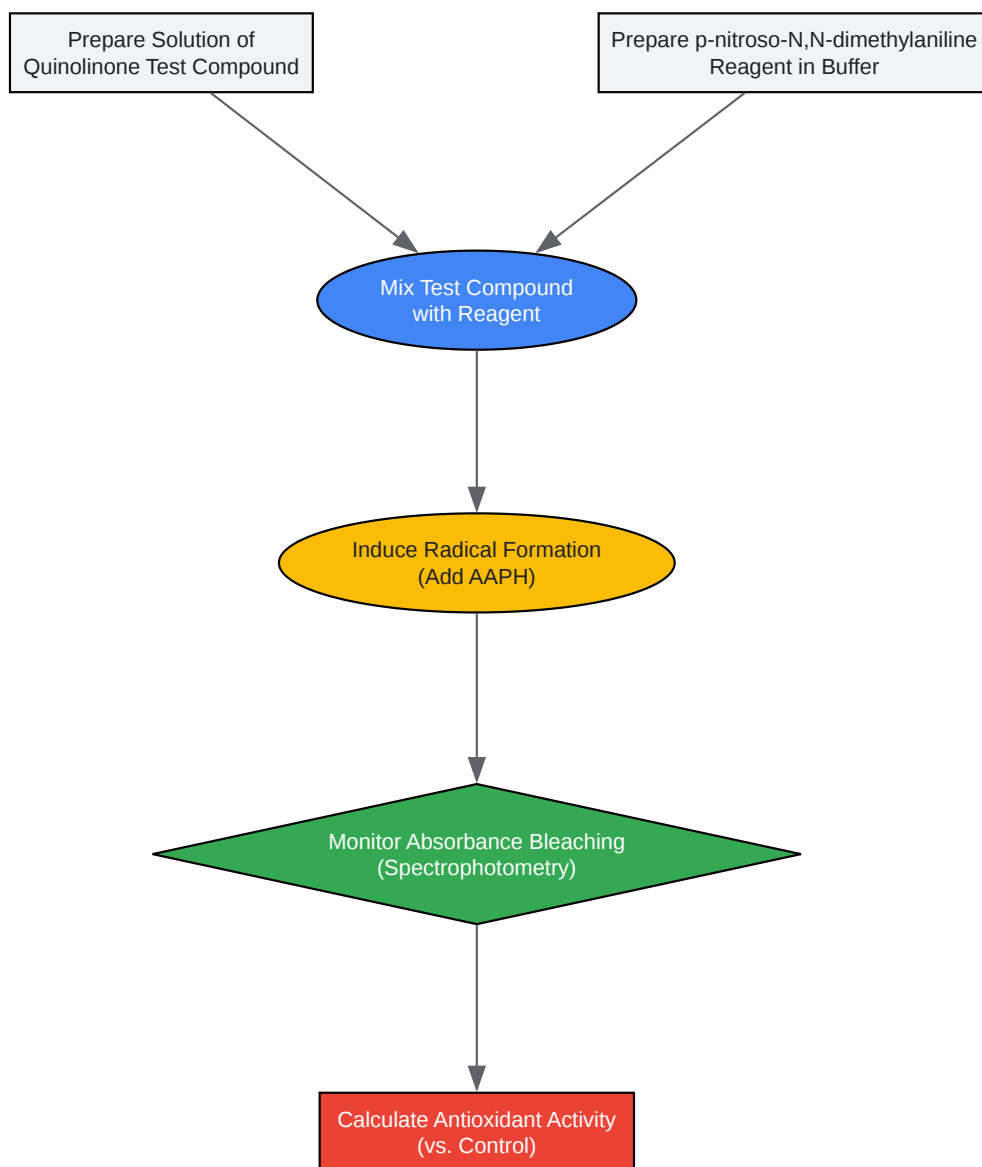
The antioxidant capacity of quinoline derivatives can be evaluated using various methods. The p-nitroso-N,N-dimethylaniline assay is one such technique used to study the antioxidant effects of novel quinoline compounds[6].

Materials:

- Test compound (**6-Methoxy-4-methylquinolin-2-ol**)
- p-nitroso-N,N-dimethylaniline
- AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
- Phosphate buffer
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a quartz cuvette, mix the p-nitroso-N,N-dimethylaniline solution with the phosphate buffer.
- Add an aliquot of the test compound solution to the cuvette.
- Initiate the reaction by adding AAPH solution, which generates peroxy radicals.
- Immediately begin monitoring the decrease in absorbance of the p-nitroso-N,N-dimethylaniline solution at its  $\lambda_{\text{max}}$  using a spectrophotometer. The rate of bleaching of the colored solution is inversely proportional to the antioxidant activity of the test compound.
- Compare the rate of bleaching against a control (without the test compound) to quantify the antioxidant activity.



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Caption: Workflow for the p-nitroso-N,N-dimethylaniline antioxidant assay[6].

## Structure-Activity Relationship (SAR) Concept

The biological efficacy of quinolinone derivatives is highly contingent on the nature and position of substituents on the core scaffold. Groups at the R1 (4-position) and R2 (6-position) locations significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These properties, in turn, dictate the compound's interaction with biological targets and its overall activity.



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Caption: Conceptual link between structure and biological activity in quinolinones[6].

## Applications and Future Directions

**6-Methoxy-4-methylquinolin-2-ol** serves as a valuable intermediate in the synthesis of more complex molecules[4]. Its derivatives are investigated for various therapeutic roles. For instance, related compounds are used to prepare effective antiplatelet agents and novel analogs with nematocidal activity[4]. The compound itself is also utilized in proteomics research applications[3]. Further research into the synthesis of novel derivatives and comprehensive screening of their biological activities could uncover new therapeutic leads.

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## References

- 1. mdpi.com [mdpi.com]
- 2. 5342-23-4 CAS MSDS (6-METHOXY-4-METHYL-QUINOLIN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]
- 5. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 6. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]
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